molecular formula C3H6ClN5 B2949201 4H-1,2,4-triazole-3-carboximidamide hydrochloride CAS No. 1461715-49-0

4H-1,2,4-triazole-3-carboximidamide hydrochloride

Cat. No. B2949201
CAS RN: 1461715-49-0
M. Wt: 147.57
InChI Key: RXDCXBBPFKYHKF-UHFFFAOYSA-N
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Description

4H-1,2,4-triazole-3-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . It is also used as a reagent for the synthesis of guanidines .


Synthesis Analysis

The synthesis of this compound involves several steps. Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .


Molecular Structure Analysis

The molecular weight of this compound is 147.57 . The IUPAC name is this compound . The InChI code is 1S/C3H5N5.ClH/c4-2(5)3-6-1-7-8-3;/h1H,(H3,4,5)(H,6,7,8);1H .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .

Safety and Hazards

The safety information for 4H-1,2,4-triazole-3-carboximidamide hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 4H-1,2,4-triazole-3-carboximidamide hydrochloride research could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Biochemical Analysis

Biochemical Properties

4H-1,2,4-Triazole-3-carboximidamide hydrochloride plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing substrate access and thereby reducing the breakdown of polysaccharides into glucose. This inhibition is beneficial in managing conditions like diabetes mellitus, where controlling blood glucose levels is essential .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting α-glucosidase, the compound reduces glucose availability, which can alter cellular energy metabolism and signaling pathways dependent on glucose . Additionally, it has been observed to modulate the expression of genes involved in metabolic pathways, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition . This binding not only blocks substrate access but can also induce conformational changes in the enzyme, enhancing its inhibitory effect. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation or interaction with other molecules in the medium . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for enzyme inhibition.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits target enzymes without significant adverse effects . At higher doses, toxic effects can occur, including liver and kidney damage, due to the compound’s interaction with off-target proteins and enzymes . Threshold effects are observed where a minimal effective dose is required to achieve therapeutic benefits without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes like α-amylase and α-glucosidase, reducing the conversion of polysaccharides to glucose . This interaction affects metabolic flux, leading to decreased glucose levels and altered metabolite profiles in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to transport proteins, facilitating its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its inhibitory effects on metabolic enzymes.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with metabolic enzymes . It may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence protein folding and processing. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments.

properties

IUPAC Name

1H-1,2,4-triazole-5-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.ClH/c4-2(5)3-6-1-7-8-3;/h1H,(H3,4,5)(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDCXBBPFKYHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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